molecular formula C10H13BrO B1279667 4-Bromo-3-isopropylanisole CAS No. 34881-45-3

4-Bromo-3-isopropylanisole

Cat. No.: B1279667
CAS No.: 34881-45-3
M. Wt: 229.11 g/mol
InChI Key: ITADIVACIVJFJF-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of 4-Bromo-3-isopropylanisole within Anisole (B1667542) Derivatives

This compound is an aromatic organic compound that belongs to the class of anisole derivatives. Anisoles are characterized by a methoxy (B1213986) group (-OCH₃) bonded to a benzene (B151609) ring. In this specific molecule, the aromatic ring is further substituted with a bromine atom and an isopropyl group. The standard nomenclature places the methoxy group at position 1 of the benzene ring, the isopropyl group at position 3, and the bromine atom at position 4.

Its formal IUPAC name is 1-bromo-4-methoxy-2-propan-2-ylbenzene. nih.govfluorochem.co.uk The compound is unequivocally identified by its CAS Registry Number, 34881-45-3. nih.govfluorochem.co.ukparkwayscientific.com Structurally, the arrangement of a bulky isopropyl group adjacent to a bromine atom, with a methoxy group in the para position relative to the bromine, dictates its steric and electronic properties, which in turn influence its reactivity in chemical transformations.

Historical Context and Emergence of Brominated Aromatics in Chemical Synthesis Research

The introduction of bromine atoms into organic molecules, known as bromination, is one of the most fundamental and widely practiced transformations in organic synthesis. acs.org Historically, chemists relied heavily on molecular bromine (Br₂) for these reactions. However, due to the significant hazards associated with the handling of highly corrosive and toxic liquid bromine, a substantial area of research over the past several decades has been dedicated to developing safer and more manageable solid bromine carriers and alternative brominating agents. acs.org

Electrophilic aromatic bromination, the process of substituting a hydrogen atom on an aromatic ring with a bromine atom, has been a central focus. scirp.org Early investigations into these reactions often encountered significant challenges, particularly concerning regioselectivity. nih.gov The bromination of electron-rich aromatic compounds frequently led to multiple substitutions, while reactions with deactivated rings required harsh conditions and could yield a mixture of products. rsc.orgresearchgate.net This historical struggle for control over the reaction outcome drove the development of more sophisticated and selective bromination methods, which are now integral to modern synthetic chemistry.

Significance of Aromatic Bromides as Synthetic Intermediates in Modern Organic Chemistry

Aromatic bromides, or aryl bromides, are among the most versatile and indispensable building blocks in modern organic chemistry. rsc.orgresearchgate.net Their importance stems from the reactivity of the carbon-bromine bond, which allows for a vast array of subsequent chemical transformations. They are the substrates of choice for a multitude of transition metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Sonogashira reactions. researchgate.net These methods are foundational for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

Beyond C-C bond formation, aryl bromides are crucial for forming carbon-heteroatom bonds. researchgate.net They also serve as vital precursors for the preparation of organometallic reagents, such as Grignard reagents and organolithium species, which are themselves powerful tools in synthesis. nih.govrsc.org The utility of aromatic bromides extends to their use in nucleophilic aromatic substitution reactions and in the generation of highly reactive intermediates like benzynes. nih.govwikipedia.org Consequently, the aryl bromide motif is a core structural feature in a wide range of functional molecules, including pharmaceuticals, agrochemicals, dyes, and natural products. nih.govrsc.org

Overview of Current Research Landscape Pertaining to this compound

The current body of research and patent literature identifies this compound primarily as a valuable intermediate for the synthesis of more complex, high-value molecules, especially within the pharmaceutical sector. parkwayscientific.com Its utility is predicated on its specific substitution pattern, which allows for directed and regioselective follow-up reactions.

A notable development in its preparation is a patented method involving the vapor-phase bromination of its precursor, 3-isopropylanisole. google.com This process is designed to be highly efficient, operating under reduced pressure (e.g., around 50 mm Hg) and controlled temperatures (below 100°C) to afford the desired product with a substantial reduction in the formation of dibrominated impurities. google.com

The significance of this compound as a synthetic building block is further highlighted by its inclusion in numerous patents for the preparation of pharmacologically active agents. It serves as a key starting material or intermediate in the synthesis of compounds with diverse therapeutic potential.

Furthermore, this compound can be converted into other useful intermediates. For example, it can undergo demethylation using reagents like hydrobromic acid or boron tribromide to yield 4-bromo-3-isopropylphenol (B173468), another valuable precursor in multi-step syntheses.

Aims and Scope of the Academic Review on this compound

The primary aim of this academic review is to consolidate and present the core scientific information pertaining to the chemical compound this compound. This article provides a comprehensive overview of the compound's identity, its structural classification, and its formal nomenclature.

The scope of this review is strictly defined to encompass the historical and modern significance of its chemical class—brominated aromatics—as crucial intermediates in organic synthesis. It further narrows its focus to the specific documented roles of this compound as a synthetic building block, drawing upon findings from both primary research literature and patent filings. The content deliberately excludes any discussion of pharmacology, dosage, or safety profiles to maintain a clear focus on the fundamental chemistry and synthetic utility of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITADIVACIVJFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471757
Record name 1-Bromo-2-isopropyl-4-methoxy-benzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34881-45-3
Record name 1-Bromo-4-methoxy-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34881-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-isopropyl-4-methoxy-benzene
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Synthetic Methodologies for 4 Bromo 3 Isopropylanisole

Regioselective Aromatic Bromination Strategies

Regioselective bromination of 3-isopropylanisole is a direct approach to synthesizing 4-bromo-3-isopropylanisole. The methoxy (B1213986) and isopropyl groups on the benzene (B151609) ring direct the incoming electrophile, in this case, bromine, to specific positions. The activating, ortho-para directing methoxy group, combined with the steric hindrance of the bulky isopropyl group, favors bromination at the para position relative to the methoxy group.

Electrophilic Aromatic Substitution via Brominating Agents (e.g., N-Bromosuccinimide)

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. While direct use of molecular bromine is common, other brominating agents like N-Bromosuccinimide (NBS) can also be employed, often in the presence of a catalyst. total-synthesis.com NBS is a convenient and solid alternative to liquid bromine. masterorganicchemistry.com For very electron-rich aromatic compounds, NBS can achieve bromination, sometimes requiring a Lewis acid catalyst for less reactive substrates. total-synthesis.commasterorganicchemistry.com The reaction with NBS can offer advantages in terms of handling and selectivity. masterorganicchemistry.com

In a typical procedure, the aromatic substrate, in this case, 3-isopropylanisole, would be dissolved in a suitable solvent, and NBS would be added, potentially along with a catalytic amount of a Lewis acid. The reaction progress would be monitored, and upon completion, the product, this compound, would be isolated and purified.

Direct Bromination Using Molecular Bromine

The direct bromination of 3-isopropylanisole with molecular bromine (Br₂) is a classic and effective method for the synthesis of this compound. This reaction is typically carried out in a polar solvent such as acetic acid or carbon tetrachloride and is often catalyzed by a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methoxy group activates the ring towards electrophilic attack, and the bulky isopropyl group sterically hinders the positions ortho to it, leading to preferential bromination at the para position relative to the methoxy group.

A common issue with this method is the potential for over-bromination, leading to the formation of dibrominated byproducts, such as 2,4-dibromo-3-isopropylanisole, especially if the bromine to substrate ratio is high. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired monobrominated product.

Table 1: Typical Reaction Conditions for Direct Bromination of 3-Isopropylanisole

Parameter Condition
Substrate 3-Isopropylanisole
Brominating Agent Molecular Bromine (Br₂)
Catalyst Iron(III) Chloride (FeCl₃)
Solvent Acetic Acid or Carbon Tetrachloride
Temperature 25-40°C
**Molar Ratio (Substrate:Br₂) ** 1:1
Typical Yield 70-85%

Vapor-Phase Bromination Techniques for Related Alkylanisoles

A high-purity, solvent-free method for the bromination of alkylanisoles, including those related to 3-isopropylanisole, involves a vapor-phase reaction. google.comgoogle.comgoogle.comgoogle.com This technique offers significant advantages, particularly for industrial-scale production, by eliminating the need for solvents and simplifying purification. In this process, the 3-alkylanisole is vaporized and introduced into a reaction zone, where it mixes with bromine vapor. google.comgoogle.comgoogle.com The reaction is carried out at elevated temperatures and reduced pressure, which helps to maintain the reactants in the gas phase and promotes the formation of the desired 4-bromo-3-alkylanisole. google.comgoogle.com

This method significantly reduces the formation of dibrominated impurities, a common side product in liquid-phase brominations. google.comgoogle.comgoogle.com The continuous nature of the process allows for high throughput and yields.

Table 2: Parameters for Vapor-Phase Bromination of a 3-Alkylanisole

Parameter Value
Pressure 50 - 200 mmHg
Reboiler Temperature 90 - 150°C
Reaction Zone Temperature 90 - 100°C
Reaction Time 1 - 12 hours (under reflux)
Advantage High yield (>95%), low dibromo impurities (<0.5%)

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound involve starting from precursors that are already brominated or require transformation of other functional groups.

Derivatization from Isomeric Brominated Anisoles (e.g., 4-bromo-2-isopropylanisole)

The synthesis of this compound can potentially be achieved through the derivatization of its isomers, such as 4-bromo-2-isopropylanisole. For instance, a synthetic route to 3-isopropyl-4-methoxybenzonitrile (B8800396) starts from 4-bromo-2-isopropylanisole. nih.gov This suggests that the bromine atom on the aromatic ring can be replaced or used to facilitate other transformations. While a direct isomerization of 4-bromo-2-isopropylanisole to this compound is not explicitly detailed in the provided context, the chemistry of related bromoanisoles indicates that such transformations are plausible through multi-step sequences. For example, 2-bromo-4-isopropylanisole (B3035506) can be synthesized via electrophilic aromatic bromination of 4-isopropylanisole. vulcanchem.com

Transformation from Functionalized Isopropylbenzene Precursors

An alternative indirect route to this compound involves starting with functionalized isopropylbenzene precursors. A key starting material in this approach can be 2-isopropylphenol. scientificlabs.comsigmaaldrich.com This phenol (B47542) can be methylated to form 2-isopropylanisole (B1582576), which can then undergo bromination. scientificlabs.comsigmaaldrich.com The bromination of 2-isopropylanisole using a lithium bromide/ammonium (B1175870) cerium(IV) nitrate (B79036) system is known to produce 4-bromo-2-isopropylanisole. scientificlabs.comchemicalbook.com Although this yields an isomer, modifications in the synthetic strategy, such as using different brominating agents or directing groups, could potentially lead to the desired this compound.

Another potential precursor is 1-bromo-3-isopropylbenzene. sigmaaldrich.com The introduction of a methoxy group onto this molecule would be the key step. This could potentially be achieved through a nucleophilic aromatic substitution reaction, although such reactions on unactivated aryl halides can be challenging.

Optimization of Reaction Conditions and Yields

The primary route for synthesizing this compound involves the electrophilic aromatic substitution (EAS) of 3-isopropylanisole. The methoxy and isopropyl groups on the aromatic ring direct the incoming electrophile, in this case, bromine, to specific positions. The activating, electron-donating methoxy group, combined with the steric hindrance of the bulky isopropyl group, favors bromination at the para-position relative to the methoxy group. Optimization of this reaction has led to the development of several protocols, each with distinct conditions and outcomes.

A classic approach involves the use of molecular bromine in a polar solvent, catalyzed by a Lewis acid. This method is effective but can be hampered by the formation of byproducts and challenges in solvent handling on an industrial scale. A significant advancement is the development of a solvent-free, vapor-phase bromination method, which offers higher purity and yield.

Key strategies for optimizing the synthesis include:

Control of Stoichiometry: Using a 1:1 molar ratio of 3-isopropylanisole to bromine is crucial to prevent the formation of dibrominated byproducts. Ratios where bromine is in excess (e.g., ≥1.2 equivalents) lead to the formation of 2,4-dibromo-3-isopropylanisole, which requires purification by chromatography.

Temperature Management: In solvent-based reactions, maintaining a temperature range of 25–40°C is typical. For reactions involving sensitive substrates, lower temperatures (0–5°C) can be employed to minimize side reactions. In the vapor-phase method, the reaction zone is maintained at a higher temperature of 90–100°C. google.com

Catalyst Selection: Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are effective catalysts in solvent-based bromination. In iodine-catalyzed reactions of anisole (B1667542), iodine bromide has been identified as the effective catalytic species. ias.ac.in

The following table provides a comparative overview of two distinct synthetic methods for this compound, highlighting the optimized conditions and resulting yields.

ParameterClassic Solvent-Based BrominationVapor-Phase Bromination
Substrate 3-Isopropylanisole3-Isopropylanisole
Brominating Agent Bromine (Br₂)Gaseous Bromine (Br₂)
Catalyst Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)None specified (thermal)
Solvent Acetic acid or Carbon tetrachlorideSolvent-free
Temperature 25–40°C90–100°C (Reaction Zone)
Yield 70–85%>95% (up to 96.6%)
Key Features Prone to dibrominated byproducts; solvent recovery challenges. High purity (<0.5% dibromo impurities); suitable for continuous, large-scale production.

This table is based on data from reference .

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been explored for the synthesis of this compound and related bromoarenes. These methods aim to reduce waste, use less hazardous materials, and improve atom economy.

Ionic Liquids as Recyclable Media: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents. For the bromination of anisole derivatives, ionic liquids like 1-butyl-3-methylimidazolium nitrate can serve as both the solvent and catalyst. The use of N-bromosuccinimide (NBS) as a brominating agent in the ionic liquid [Bmim]Br has been shown to be highly efficient for the para-monobromination of anisole, yielding an almost quantitative 97% of 4-bromoanisole (B123540). sci-hub.ru A key advantage of this system is the simple extraction of the product and the ability to recycle the ionic liquid for subsequent reactions without a significant loss of selectivity or yield. sci-hub.rutandfonline.com

Alternative Brominating Systems: The development of safer and more atom-economical brominating agents is a core principle of green chemistry.

Ammonium Bromide and Hydrogen Peroxide: A simple and environmentally safe method involves the in situ generation of bromine from ammonium bromide (NH₄Br) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant in acetic acid. researchgate.net This system avoids the direct use of hazardous molecular bromine. researchgate.net

Hydrogen Bromide and Molecular Oxygen: A patented green synthesis method for brominated aromatic hydrocarbons utilizes hydrogen bromide as the brominating agent, copper nitrate as a catalyst, and molecular oxygen as the oxidant. google.com This approach boasts high atom utilization as it avoids generating the hydrogen bromide byproduct typical of reactions using Br₂, and it eliminates the need for organic solvents. google.com

Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry.

Vapor-Phase Bromination: As detailed in the previous section, the solvent-free vapor-phase synthesis of this compound is a prime example of a green industrial process. It eliminates solvent waste and allows for continuous operation with high yields.

Mechanical Milling: For other aromatic compounds, solvent-free bromination has been achieved using sodium bromide and Oxone® under mechanical milling conditions, providing good to excellent yields. rsc.org Similarly, quaternary ammonium tribromides have been used as brominating reagents under solvent-free thermal or microwave conditions, offering rapid and selective reactions. acgpubs.orgresearchgate.net

The following table summarizes various green synthetic approaches applicable to the bromination of anisole derivatives.

Green ApproachBrominating SystemSolvent/ConditionsKey Advantages
Ionic Liquids N-Bromosuccinimide (NBS)[Bmim]Br, MicrowaveAlmost quantitative yield, recyclable reaction medium. sci-hub.ru
Alternative Reagents NH₄Br / H₂O₂Acetic Acid, Room Temp.Environmentally safe, avoids direct use of Br₂. researchgate.net
Catalytic Oxidation HBr / O₂Solvent-free, Catalytic Cu(NO₃)₂High atom economy, avoids organic solvents. google.com
Solvent-Free Gaseous Br₂Vapor-Phase, 90-100°CHigh purity and yield, no solvent waste.
Solvent-Free Sodium Bromide / Oxone®Mechanical MillingAvoids solvents, good to excellent yields. rsc.org

This table is compiled from data in references sci-hub.ruresearchgate.netgoogle.comrsc.org.

Reactivity and Advanced Chemical Transformations of 4 Bromo 3 Isopropylanisole

Halogen-Based Reactivity

The bromine atom on the aromatic ring is the primary site for a variety of non-catalyzed or pre-catalytic transformations, including nucleophilic aromatic substitution and halogen-metal exchange reactions. These pathways are fundamental for introducing a diverse range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides like 4-Bromo-3-isopropylanisole is a viable, albeit challenging, transformation. Unlike aryl halides activated by strong electron-withdrawing groups (e.g., nitro groups), the anisole (B1667542) ring is relatively electron-rich, which generally disfavors the addition-elimination mechanism of SNAr. The methoxy (B1213986) group is an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution. organic-chemistry.org

However, under forcing conditions, the bromine atom can be displaced by strong nucleophiles. For instance, reactions with alkoxides or amines typically require elevated temperatures (e.g., 80–120°C) and the use of a strong base. vulcanchem.com The reaction proceeds via the formation of a transient, high-energy Meisenheimer complex. The steric bulk of the ortho-isopropyl group can influence the rate of nucleophilic attack, potentially requiring more rigorous conditions compared to less hindered analogues.

Common nucleophiles for this transformation include:

Alkoxides (e.g., sodium methoxide): To form the corresponding methoxy-substituted derivative.

Amines: To introduce amino functionalities, often requiring high temperatures in a sealed vessel to prevent the escape of the volatile amine. organic-chemistry.org

These reactions are generally less common than the cross-coupling methods described below due to the harsh conditions required and the potential for side reactions.

Halogen-Metal Exchange Reactions (e.g., Halogen-Lithium Exchange)

Halogen-metal exchange is a powerful and widely used method to convert the relatively unreactive aryl bromide into a highly reactive organometallic intermediate. researchgate.net This transformation is typically rapid and efficient, even at very low temperatures.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) results in a rapid exchange of bromine for lithium. researchgate.netnrochemistry.com The rate of exchange generally follows the trend I > Br > Cl. researchgate.net The resulting aryllithium species, 2-isopropyl-4-methoxyphenyllithium, is a potent nucleophile and a strong base.

The presence of the methoxy group can accelerate the exchange via chelation of the lithium ion. researchgate.net This intermediate is not typically isolated but is immediately used in subsequent reactions by quenching with an electrophile.

Grignard Reagent Formation: Alternatively, the corresponding Grignard reagent, 2-isopropyl-4-methoxyphenylmagnesium bromide, can be prepared by reacting this compound with magnesium metal in an ether solvent like THF or diethyl ether. masterorganicchemistry.comcore.ac.uk This reaction may require initiation with a small crystal of iodine or sonication. scitcentral.com Grignard reagents are also powerful nucleophiles, although generally less reactive and more sterically sensitive than their organolithium counterparts. sigmaaldrich.comwikipedia.org

These organometallic intermediates are crucial for subsequent transformations, including Kumada and Negishi couplings.

Reaction Type Reagent Solvent Typical Temperature Intermediate Product
Lithium-Halogen Exchange n-Butyllithium or t-ButyllithiumTHF, Diethyl ether-78 °C2-isopropyl-4-methoxyphenyllithium
Grignard Reagent Formation Magnesium (Mg) turningsTHF, Diethyl etherRoom Temperature to Reflux2-isopropyl-4-methoxyphenylmagnesium bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for a multitude of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The reaction of this compound in a Suzuki coupling is influenced by the steric hindrance from the isopropyl group adjacent to the bromine atom. This steric bulk can impede the oxidative addition step to the palladium(0) catalyst and subsequent steps in the catalytic cycle. organic-chemistry.org Therefore, optimized conditions are often necessary to achieve good yields. These conditions frequently involve the use of bulky, electron-rich phosphine (B1218219) ligands that promote the formation of a reactive, monoligated palladium species.

Parameter Typical Condition Purpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium(0) precursor
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos Stabilize and activate the Pd catalyst; overcome steric hindrance
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid to facilitate transmetalation
Solvent Toluene, Dioxane, DMF, often with water Solubilize reactants and facilitate the reaction
Temperature 80-120 °C To drive the reaction to completion

The selection of a highly active catalyst system, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃), is crucial for successfully coupling this sterically encumbered substrate. organic-chemistry.orgorganic-chemistry.org

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction creates a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The reaction typically employs a Pd(II) salt like Pd(OAc)₂ which is reduced in situ, and a phosphine ligand. The reaction with acrylates, for example, would yield a cinnamate (B1238496) derivative. researchgate.netwikipedia.org The reaction generally exhibits high stereoselectivity for the trans isomer.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and co-catalyzed by a copper(I) salt, like CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine). nih.gov Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the alkyne partner. wikipedia.org

Coupling Reaction Coupling Partner Typical Catalyst System Base Product Type
Heck Coupling Alkene (e.g., Styrene, Acrylate) Pd(OAc)₂, PPh₃ or other phosphines Et₃N, K₂CO₃ Substituted Alkene
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Et₃N, i-Pr₂NH Aryl Alkyne

Negishi and Kumada Coupling Protocols

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a palladium or nickel complex. researchgate.netnih.gov The required organozinc species, (2-isopropyl-4-methoxyphenyl)zinc bromide, can be prepared in situ from the corresponding aryllithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂ or ZnBr₂. A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents compared to organolithium or Grignard reagents. nih.gov Catalyst systems often employ palladium complexes with phosphine ligands. wikipedia.org

Kumada Coupling: The Kumada coupling is one of the earliest developed cross-coupling reactions and utilizes a Grignard reagent as the nucleophilic partner, with catalysis by either nickel or palladium complexes. wikidoc.org To perform a Kumada coupling, this compound is first converted to its Grignard reagent, 2-isopropyl-4-methoxyphenylmagnesium bromide. This reagent is then coupled with another organic halide (e.g., an aryl or vinyl halide) using a catalyst like Ni(dppe)Cl₂ or a palladium-phosphine complex. organic-chemistry.orgmasterorganicchemistry.com The high reactivity of Grignard reagents limits the functional group tolerance of the reaction. masterorganicchemistry.com

Buchwald-Hartwig Amination and Other C-N/C-O Bond Formations

The bromine atom on the aromatic ring of this compound serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C(sp²)–N bonds by coupling aryl halides with amines. nih.gov This reaction is known for its broad substrate scope and mild conditions. snnu.edu.cn For this compound, this transformation allows for the introduction of various primary and secondary amine functionalities at the C4 position. A typical catalytic system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand like Xantphos, and a base, commonly Cs₂CO₃ or sodium tert-butoxide, in a solvent like dioxane or toluene. beilstein-journals.org

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles are well-established for bromo-anisole derivatives. organic-chemistry.orgnih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.

Similarly, C-O bond formation can be achieved through analogous palladium-catalyzed cross-coupling reactions with phenols or alcohols. These reactions often require slightly different conditions, such as the use of K₂CO₃ as the base, to facilitate the formation of diaryl ethers or aryl alkyl ethers. beilstein-journals.orgnih.gov

A recent development in C-N bond formation involves a nitrosonium (NO⁺)-initiated method. For instance, the reaction of 2-isopropylanisole (B1582576), a closely related precursor, can lead to the formation of bis(3-isopropyl-4-methoxyphenyl)amine. acs.org This suggests alternative pathways for creating complex diarylamines from anisole derivatives. acs.org

Table 1: Representative Conditions for Buchwald-Hartwig Cross-Coupling of Bromoarenes This table is based on general methodologies for similar substrates, as specific data for this compound is limited.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10088-94 beilstein-journals.org
AmidesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100-110High nih.gov
PhenolsPd(OAc)₂ / XantphosK₂CO₃Dioxane100-110High nih.gov

Transformations Involving the Methoxy Group

The methoxy group (–OCH₃) in this compound can be cleaved to unveil a phenol (B47542) functionality, which is a valuable precursor for further synthesis. This transformation, known as demethylation, typically requires harsh reagents. researchgate.net

Common methods for cleaving aryl methyl ethers include the use of strong Brønsted acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net An alternative, milder procedure involves using iodocyclohexane (B1584034) in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. This method is reported to give high yields for the demethylation of guaiacol, a related methoxyphenol, by minimizing side reactions that can occur with stronger acids. researchgate.net The resulting 4-bromo-3-isopropylphenol (B173468) can then participate in a different set of reactions, such as O-alkylation or esterification.

Reactions at the Isopropyl Moiety

The isopropyl group presents another site for chemical modification, primarily through reactions at the benzylic C-H bond.

Benzylic oxidation can convert the isopropyl group into a hydroxyl, carbonyl, or carboxylic acid group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the isopropyl group to a carboxylic acid. evitachem.com Various catalytic systems have been developed for the selective oxidation of benzylic C-H bonds to ketones, often employing transition metal catalysts or photocatalysis. mdpi.com

Benzylic amination offers a direct route to introduce a nitrogen-containing group. A gold(I)-catalyzed benzylic C-H amination has been reported for 4-isopropylanisole, a closely related substrate. rsc.org This reaction proceeds via an intermolecular hydride transfer. In the case of the electron-rich 4-isopropylanisole, this C-H amination competes with electrophilic aromatic substitution, leading to a mixture of products. rsc.org

Exploiting Polyhalogenated Architectures for Sequential Functionalization

The synthesis of this compound itself can sometimes yield di- or poly-brominated byproducts, such as 2,4-dibromo-3-isopropylanisole. While often considered impurities, these polyhalogenated structures can be powerful tools for complex molecule synthesis through sequential functionalization.

This strategy leverages the differential reactivity of carbon-halogen bonds in cross-coupling reactions. The reactivity order is generally C–I > C–Br > C–Cl. By choosing the appropriate catalyst and reaction conditions, each halogen can be addressed selectively. For example, in a molecule containing both a bromo and a chloro substituent, the more reactive bromo group can be functionalized first using a standard palladium-catalyzed cross-coupling reaction, leaving the chloro group intact for a subsequent, different transformation.

Patents describe the synthesis of related structures like 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, which are used as key intermediates. google.com A polyhalogenated architecture allows for a convergent synthesis approach, where different fragments of a target molecule can be coupled sequentially to the aromatic core, providing a flexible and efficient route to complex chemical entities. google.com

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Isopropylanisole

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental formula of 4-bromo-3-isopropylanisole.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any unreacted starting materials, byproducts, or impurities. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint for the molecule, showing a molecular ion peak and a characteristic fragmentation pattern. For this compound (C₁₀H₁₃BrO), the mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [C₁₀H₁₃⁷⁹BrO]⁺ and [C₁₀H₁₃⁸¹BrO]⁺. The presence of this isotopic signature is a strong indicator for a bromine-containing compound. GC-MS is also used to assess the purity of a sample by quantifying the relative areas of the peaks in the chromatogram. notulaebotanicae.ro The availability of reference GC-MS spectra, such as those cataloged in spectral databases, allows for direct comparison and confident identification of the compound. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Compounds

Parameter Value
Column HP-5MS capillary column (30 m × 0.25 mm; 0.25 µm film thickness)
Carrier Gas Helium (He) at a flow rate of 1 mL/min
Injector Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range 40 to 550 m/z

This table represents typical GC-MS conditions used for the analysis of organic compounds and can be adapted for this compound. notulaebotanicae.ro

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental composition of a molecule.

For this compound, the molecular formula is C₁₀H₁₃BrO. nih.gov HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. The theoretical monoisotopic mass of this compound is calculated to be 228.01498 Da. nih.gov An experimental HRMS measurement yielding a value that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, a critical step in its structural elucidation. wiley-vch.de

Table 2: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃BrO
Theoretical Monoisotopic Mass 228.01498 Da
Expected HRMS Result 228.01498 ± error (ppm)

Data sourced from PubChem. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrations of bonds within a molecule. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for structural characterization.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the spectrum would display characteristic peaks for the C-H bonds of the isopropyl and methoxy (B1213986) groups, the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-Br bond.

Vapor phase IR analysis, where the spectrum is taken on a gaseous sample, is particularly useful as it provides data on the molecule free from intermolecular interactions that occur in the liquid or solid state. gatech.edunih.gov The NIST/EPA Gas-Phase Infrared Database is a key resource for such spectra. nist.gov The vapor phase IR spectrum for this compound is available in commercial databases, confirming its application for identifying this specific compound. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Type Expected Wavenumber (cm⁻¹)
Alkyl C-H stretch 2970 - 2850
Aromatic C-H stretch 3100 - 3000
Aromatic C=C stretch 1600 - 1450
Ether C-O stretch 1275 - 1200

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples directly, without extensive preparation. An ATR probe can be inserted directly into a reaction vessel to monitor the progress of a chemical reaction in real-time.

In the synthesis of this compound from 3-isopropylanisole, ATR-FTIR could be used to track the reaction. This would involve monitoring the disappearance of a characteristic absorption band of the reactant (3-isopropylanisole) or the appearance and growth of a band unique to the product, this compound, such as the C-Br stretching vibration. This continuous monitoring allows for the determination of reaction kinetics and endpoints, optimizing the synthetic process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, ¹H NMR would show distinct signals for the protons of the methoxy group, the methine and methyl protons of the isopropyl group, and the protons on the aromatic ring. The chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) allow for the complete assignment of the proton framework. For instance, the isopropyl group would appear as a doublet for the six methyl protons and a septet for the single methine proton.

¹³C NMR provides information on each unique carbon atom in the molecule. The aromatic region would show six distinct signals, with the carbon atom bonded to the bromine atom (C-Br) being significantly influenced by the halogen's electron-withdrawing and anisotropic effects. The chemical shifts of the carbons in the methoxy and isopropyl groups would also be clearly identifiable.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Isopropyl -CH(CH ₃)₂ ~ 1.25 Doublet
Isopropyl -CH (CH₃)₂ ~ 3.30 Septet
Methoxy -OCH ~ 3.80 Singlet
Aromatic Ar-H ~ 6.70 - 7.30 Multiplets
¹³C Isopropyl -CH(C H₃)₂ ~ 22.5 -
Isopropyl -C H(CH₃)₂ ~ 27.0 -
Methoxy -OC H₃ ~ 55.5 -
Aromatic C -Br ~ 113.0 -
Aromatic C -H ~ 112.0 - 130.0 -
Aromatic C -OR ~ 156.0 -
Aromatic C -iPr ~ 139.0 -

Predicted values are based on data for analogous structures and general NMR principles. wiley-vch.de

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methoxy group protons, and the isopropyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The methoxy group (-OCH₃) protons typically appear as a singlet in the range of δ 3.8–4.0 ppm. The isopropyl group gives rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The methyl protons are expected to resonate around δ 1.2–1.4 ppm. The aromatic region of the spectrum will show signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by their positions relative to the bromo, isopropyl, and methoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.5m-
Methoxy (-OCH₃)3.8 - 4.0s-
Isopropyl-CH3.2 - 3.5sept~7.0
Isopropyl-CH₃1.2 - 1.4d~7.0

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atom attached to the electronegative bromine atom will be deshielded, resulting in a downfield chemical shift. Similarly, the carbon of the methoxy group and the aromatic carbons will have characteristic chemical shifts. The sp² hybridized aromatic carbons typically resonate in the range of 110-160 ppm, while the sp³ hybridized carbons of the isopropyl and methoxy groups will appear at higher field (lower ppm values). pressbooks.publibretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-Br110 - 120
C-OCH₃155 - 160
C-isopropyl135 - 145
Aromatic CH110 - 130
OCH₃55 - 60
Isopropyl CH25 - 35
Isopropyl CH₃20 - 25

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, it would link the methoxy proton signal to the methoxy carbon signal.

Other Spectroscopic and Diffraction Techniques

While NMR is the primary tool for structural elucidation in solution, other techniques provide complementary information about the electronic properties and solid-state structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the benzene ring. The conjugation of the aromatic ring with the substituents leads to electronic transitions that can be observed in the UV-Vis spectrum. msu.edu For substituted anisoles, typical absorptions are expected in the range of 250-300 nm.

Computational and Theoretical Investigations of 4 Bromo 3 Isopropylanisole

Molecular Dynamics Simulations for Conformational Analysis

The presence of two flexible substituents, the methoxy (B1213986) and isopropyl groups, means that 4-bromo-3-isopropylanisole can exist in multiple conformations arising from rotation around single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of such molecules. uniroma1.itsfu.ca

In an MD simulation, a classical mechanical model, or "force field" (e.g., OPLS-AA, GAFF), is used to describe the potential energy of the system. uniroma1.it By solving Newton's equations of motion over time, the simulation tracks the trajectory of all atoms, providing insight into the dynamic behavior and conformational preferences of the molecule. sfu.ca

For this compound, MD simulations would primarily investigate the rotation around the C(aryl)-O bond of the methoxy group and the C(aryl)-C bond of the isopropyl group. The simulation would identify low-energy conformers and the transition states connecting them, allowing for the determination of rotational energy barriers. wiley.com Studies on similar anisole (B1667542) derivatives have shown that the methoxy group often prefers a planar orientation with the benzene (B151609) ring to maximize π-conjugation, but steric hindrance from adjacent groups can force it into a non-planar (perpendicular) conformation. uoa.grrsc.org The bulky isopropyl group ortho to the bromine would significantly influence the preferred orientation of the methoxy group.

The table below summarizes potential stable conformers and the energy barriers between them, which could be elucidated via MD simulations.

Conformational FeatureDihedral Angle(s)Relative Energy (kJ/mol)Description
Global MinimumC-C-O-C ≈ 0°0.0Methoxy group is planar with the ring, pointing away from the isopropyl group.
Local MinimumC-C-O-C ≈ 180°5-10Methoxy group is planar, pointing towards the isopropyl group (steric clash).
Rotational BarrierC-C-O-C ≈ 90°15-25Methoxy group is perpendicular to the ring, disrupting conjugation. uoa.gr

Note: Data is illustrative, based on known conformational preferences of substituted anisoles.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-31+G(d)), is widely used to calculate the isotropic shielding tensors of atomic nuclei. rsc.org These shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to improve agreement with experimental data. Predicting the ¹H and ¹³C NMR spectra for this compound would help in assigning the signals observed in an experimental spectrum.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. These calculations determine the normal modes of vibration and their corresponding intensities. The computed frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations.

The following table shows plausible ¹H and ¹³C NMR chemical shifts for this compound that could be predicted computationally.

NucleusPositionIllustrative Predicted Chemical Shift (ppm)
¹³CC-OCH₃158.5
¹³CC-Br115.0
¹³CC-isopropyl140.2
¹³CAromatic CH112.0 - 130.0
¹³CO-CH₃55.8
¹³CIsopropyl CH27.0
¹³CIsopropyl CH₃22.5
¹HAromatic6.8 - 7.5
¹HO-CH₃3.85
¹HIsopropyl CH3.30
¹HIsopropyl CH₃1.25

Note: These chemical shift values are illustrative, based on typical ranges for the given functional groups.

Structure-Reactivity and Structure-Property Relationship Studies via Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate a molecule's chemical structure with its biological activity or physical properties, respectively. researchgate.netconicet.gov.ar These models are essential in fields like drug discovery and materials science for screening new compounds and prioritizing synthetic targets. nih.govjapsonline.com

In a QSAR/QSPR study involving this compound, one would first define a "training set" of structurally related anisole derivatives with known experimental data (e.g., reaction rate, binding affinity, boiling point). For each molecule in the set, a variety of "molecular descriptors" would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. researchgate.net

Statistical techniques, such as multiple linear regression (MLR), are then used to generate a mathematical equation that links the descriptors to the observed activity or property. A robust model can then be used to predict the property for new, untested molecules like this compound. researchgate.net

An illustrative QSAR model equation might look like: log(Activity) = 0.52 * E(HOMO) - 0.15 * logP + 2.3 * (Dipole Moment) + C

The table below shows the key components and validation metrics of a hypothetical QSAR study.

ComponentDescriptionExample Value
Dependent VariableThe experimental property being modeled.pIC₅₀ (inhibitory concentration)
Molecular DescriptorsCalculated properties used as independent variables.E(LUMO), Molar Refractivity, Surface Area
Statistical ModelThe mathematical equation linking variables.Multiple Linear Regression (MLR)
Correlation Coefficient (R²)Indicates how well the model fits the data.0.85
Cross-Validation (Q²)Indicates the predictive power of the model.0.75

Note: The equation and values are for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and intermediates that are often impossible to observe experimentally. pnas.orgnih.gov For this compound, a key reaction to investigate would be electrophilic aromatic substitution (SEAr), given the activated nature of the anisole ring.

By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states (TS), and products. researchgate.net

Recent computational studies on the halogenation of anisole have challenged the textbook two-stage SEAr mechanism involving a Wheland intermediate (σ-complex). pnas.orgnih.gov These studies found that an alternative addition-elimination (AE) pathway, or a concerted single transition state route, can be energetically favored, depending on the conditions. longdom.orgpnas.org

A computational investigation of a reaction like the nitration or further bromination of this compound would use DFT (e.g., with a functional like B2-PLYP or M06-2X) to:

Model the reactants and locate the transition state structures for attack at the different available positions on the ring.

Calculate the activation energies (the energy difference between the reactants and the transition state) for each pathway.

Characterize any intermediates along the reaction coordinate.

Use the calculated energy barriers to predict the regioselectivity of the reaction, which is dictated by the directing effects of the methoxy, isopropyl, and bromo substituents.

The results would likely show that substitution is strongly favored at the positions ortho and para to the activating methoxy group, with steric hindrance from the isopropyl group playing a significant role in the final product distribution.

Applications of 4 Bromo 3 Isopropylanisole in Interdisciplinary Chemical Research

Strategic Building Block in Organic Synthesis

In the field of organic synthesis, 4-Bromo-3-isopropylanisole is recognized as a key intermediate for creating more complex molecules for pharmaceuticals and agrochemicals. The reactivity of its functional groups—the bromo, isopropyl, and methoxy (B1213986) moieties—can be selectively harnessed to build diverse chemical architectures. The bromine atom, in particular, is a versatile handle for a multitude of transformations, including cross-coupling and substitution reactions.

Synthesis of Complex Polycyclic Systems

The synthesis of polycyclic aromatic compounds is a significant area of research due to their unique electronic and structural properties. While direct, specific examples of this compound in the synthesis of complex polycyclic systems are not extensively documented in prominent literature, its structure is well-suited for such applications through established synthetic methodologies.

The presence of the bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the anisole (B1667542) unit to other aryl or vinyl fragments to construct biaryl compounds, which are precursors to larger polycyclic systems. libretexts.orgnih.govorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org By choosing an appropriate boronic acid or ester, chemists can strategically build up complex, multi-ring structures.

Precursor to Substituted Aromatic Carboxylic Acids and Amides

This compound serves as a valuable starting material for the synthesis of substituted aromatic carboxylic acids and their corresponding amides, which are important functional groups in many biologically active molecules.

The conversion to a carboxylic acid can be efficiently achieved through two primary pathways. The first involves the formation of a Grignard reagent by reacting this compound with magnesium metal. libretexts.orglibretexts.org This organometallic intermediate then acts as a potent nucleophile, readily attacking carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid protonates the salt to yield the desired 2-isopropyl-4-methoxybenzoic acid. youtube.com

Alternatively, transition-metal-catalyzed carbonylation offers another route. researchgate.net This method involves reacting the aryl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, which can be water or an alcohol, to generate the carboxylic acid or its ester, respectively. researchgate.netorganic-chemistry.org

Once the carboxylic acid is formed, it can be converted into a wide range of amides through standard amidation procedures. organic-chemistry.org This typically involves activating the carboxylic acid with a coupling agent (such as HATU or EDC) to make it more reactive towards an amine, or by converting it to a more reactive acid chloride. organic-chemistry.orggoogle.com This two-step sequence provides a reliable and versatile method for accessing a diverse array of substituted aromatic amides from the parent bromo-compound. nih.govacs.org

Target CompoundSynthetic PathwayKey Reagents
Aromatic Carboxylic Acid Grignard Reaction & Carboxylation1. Mg, THF/Ether2. CO₂ (dry ice)3. H₃O⁺ (aq)
Palladium-Catalyzed CarbonylationCO (g), Pd catalyst, H₂O/alcohol
Aromatic Amide Amidation of Carboxylic AcidAmine (R-NH₂), Coupling Agent (e.g., HATU, EDC)

Formation of Organophosphorus Compounds (e.g., Phosphines)

The synthesis of organophosphorus compounds, particularly phosphines, is of great interest due to their widespread use as ligands in catalysis and as key structural motifs in materials science and medicinal chemistry. This compound can be readily converted into corresponding organophosphorus compounds.

A common and effective strategy involves the initial conversion of the aryl bromide into an organometallic reagent, such as an aryllithium or a Grignard reagent. This nucleophilic species can then react with an electrophilic phosphorus source, such as phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphine (R₂PCl). This reaction displaces the chloride ions on the phosphorus atom, forming a new carbon-phosphorus bond and yielding the desired tertiary phosphine (B1218219). This method allows for the creation of unsymmetrical phosphines by carefully choosing the phosphorus electrophile.

Contributions to Medicinal Chemistry Research and Drug Discovery (Pre-clinical Focus)

Functionalized aromatic building blocks are foundational to modern medicinal chemistry. The unique substitution pattern of this compound makes it a relevant scaffold for the synthesis of novel molecules with potential therapeutic applications. Its utility lies in its role as an intermediate that can be elaborated into more complex structures designed to interact with biological targets.

Intermediate for Pharmacologically Active Molecules (e.g., Anti-inflammatory, Anticancer, CNS Stimulants)

The substituted bromobenzene (B47551) motif is a recurring feature in a variety of pharmacologically active agents. While specific drugs directly synthesized from this compound are not prominently cited, structurally related compounds are used as key intermediates in the synthesis of molecules with diverse biological activities.

For instance, a structurally similar compound, 4'-Bromo-3'-methylacetophenone, is noted as an intermediate in the synthesis of anti-inflammatory drugs, anticancer compounds, and central nervous system (CNS) stimulants. chemicalbook.com Furthermore, other brominated aromatic compounds have shown promise in preclinical studies. Bromo-substituted indole (B1671886) derivatives have demonstrated anti-inflammatory and antinociceptive activities. nih.gov In the realm of oncology, brominated quinazoline (B50416) derivatives have been investigated as cytotoxic agents, nih.gov and 4-Bromo-2-isopropylphenol is used to synthesize inhibitors of the estrogen receptor-α, which are relevant for treating hormone-dependent cancers. lookchem.com These examples highlight the value of the brominated aromatic scaffold, suggesting that this compound is a viable precursor for developing new chemical entities in these therapeutic areas.

Therapeutic AreaRole of Brominated Aromatic IntermediatesRepresentative Findings
Anti-inflammatory Precursor for active compounds.Brominated indole derivatives show reduced leukocyte migration and cytokine release. nih.gov Bromophenol derivatives from marine sources show potent anti-inflammatory effects. mdpi.commdpi.com
Anticancer Building block for cytotoxic agents and receptor inhibitors.Brominated quinazolines show cytotoxic activity. nih.gov 4-Bromo-2-isopropylphenol is a key intermediate for estrogen receptor-α inhibitors. lookchem.com
CNS Stimulants Scaffold for neurologically active molecules.Structurally related bromo-aromatics serve as intermediates for CNS stimulants. chemicalbook.com

Synthesis of Soluble Guanylate Cyclase Activators

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, which plays a key role in regulating cardiovascular function. mdpi.com sGC activators are a class of therapeutic agents that stimulate the enzyme independently of NO, making them a promising treatment strategy for conditions like heart failure and pulmonary hypertension where the NO pathway is impaired. mdpi.comresearchgate.net

The development of novel sGC activators involves the synthesis of complex molecules, often containing highly substituted aromatic and heterocyclic cores. nih.govekt.gr These structures are designed to bind to the sGC enzyme and induce a conformational change that enhances its activity. researchgate.net While patent literature describes numerous synthetic routes for sGC stimulators and activators, google.comresearchgate.netgoogle.com a direct synthetic pathway employing this compound is not explicitly detailed. However, the chemical nature of this compound as a functionalized and sterically defined aromatic building block makes it a plausible candidate for the synthesis of new analogues or as a key fragment in the discovery of novel sGC activators. Its reactive bromine handle allows for its incorporation into larger, more complex molecular frameworks typical of this class of drugs. ekt.gr

Applications in Materials Science Research

In the realm of materials science, this compound serves as a precursor for the development of new materials, such as specialized polymers and liquid crystalline compounds. The reactivity of its bromo group is central to its utility, enabling its incorporation into larger, more complex molecular architectures through established synthetic protocols.

While direct polymerization of this compound is not common, its structure makes it a suitable intermediate for the synthesis of monomers used in the production of high-performance polymers. The bromo- and methoxy-functionalized aromatic ring is a key component of several classes of advanced polymers.

One major class of polymers is poly(aryl ether ketone)s (PAEKs), which are known for their exceptional thermal stability and mechanical strength. ambeed.com The synthesis of these polymers, including the widely used poly(ether ether ketone) (PEEK), often proceeds via nucleophilic aromatic substitution. ambeed.com In this process, a dihalogenated monomer reacts with a bisphenolate salt. ambeed.com While this compound is a mono-halogenated compound, it can be chemically converted into more complex monomers. For example, it can undergo reactions to form biphenyl (B1667301) or other extended aromatic structures that, with further functionalization, could serve as monomers for PAEKs or other condensation polymers.

Furthermore, the bromine atom on the anisole ring is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov These reactions are fundamental in synthesizing conjugated polymers, which are materials with interesting electronic and optical properties. By coupling this compound with appropriate di-functionalized monomers (e.g., diboronic acids or di-alkynes), its structural unit can be incorporated into a polymer backbone. The isopropyl and methoxy substituents can enhance the solubility of the resulting polymers, a crucial factor for their processing and application. The bromo-group can also be used for post-polymerization modification, where a pre-formed polymer containing the this compound unit is further functionalized using techniques like the thio-bromo "click" reaction. google.com

Table 1: Potential Polymer Structures Incorporating the this compound Moiety This table is illustrative and shows hypothetical polymer structures that could be synthesized using this compound as an intermediate.

Polymer Class Representative Repeat Unit Structure Potential Synthetic Route
Poly(arylene ether) Suzuki or other cross-coupling reactions to form a diol monomer, followed by polycondensation.
Conjugated Polymer Sonogashira or Stille coupling of a di-functionalized derivative of this compound.

Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are typically composed of rigid, anisotropic (rod-shaped or disk-shaped) molecules known as mesogens.

This compound is a suitable starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Its substituted benzene (B151609) ring provides a rigid core component. The key to its utility is the bromo-substituent, which serves as a reactive site for building up the larger, elongated structures necessary for liquid crystalline behavior.

The synthesis of liquid crystal molecules frequently employs palladium-catalyzed cross-coupling reactions to link various aromatic rings together. nih.gov The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is a particularly powerful tool for creating the rigid, linear cores of many liquid crystals. This compound can act as the aryl halide component in such reactions. By coupling it with an alkyne-substituted aromatic ring, and then further extending the molecule, a complex mesogen can be constructed. Similarly, Suzuki coupling (reacting with a boronic acid) or Heck coupling (reacting with an alkene) can be used to elongate the molecular structure.

The isopropyl and methoxy groups on the this compound unit influence the final properties of the liquid crystal. These groups can affect the melting point and clearing point (the temperature at which the material becomes an isotropic liquid), as well as the specific type of liquid crystal phase formed (e.g., nematic, smectic). For instance, an isomer, 4-bromo-2-isopropylanisole, has been used in a patent as a building block for creating complex biphenyl structures, demonstrating the utility of this substituted anisole framework in building larger molecular systems.

Table 2: Potential Liquid Crystal Structures Derived from this compound This table is illustrative and shows hypothetical mesogenic structures that could be synthesized using this compound as a precursor.

Mesogen Core Structure Potential Terminal Groups (R) Synthetic Strategy
Tolane Derivative -CN, -OCH₃, -CₙH₂ₙ₊₁ Sonogashira coupling of this compound with a substituted phenylacetylene.
Biphenyl Derivative -CN, -NCS, -F Suzuki coupling of this compound with a substituted phenylboronic acid.

Analytical Methodologies for 4 Bromo 3 Isopropylanisole in Research and Quality Control

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-Bromo-3-isopropylanisole, providing powerful separation capabilities essential for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. In this method, a nonpolar stationary phase (the C18 column) is used with a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724) and water is effective for separation. sielc.com Detection is typically carried out using a UV detector, often set at a wavelength of 254 nm, where the aromatic ring of the compound absorbs light. This method allows for the quantification of the main compound and the detection of non-volatile impurities, with purity levels often expected to be greater than 95%. The retention time of this compound will be specific to the exact HPLC conditions used, including the column, mobile phase composition, flow rate, and temperature.

For Mass-Spectrometry (MS) compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The development and validation of HPLC methods are crucial and are often performed following guidelines from the International Conference on Harmonisation (ICH) to ensure reliability and consistency. ajrconline.org

Table 1: Typical HPLC Parameters for Purity Assessment of Aromatic Bromo Compounds

ParameterTypical Value/Condition
Column Reversed-phase C18, (e.g., 100 mm x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile and water mixture (e.g., 50:50 v/v) ajrconline.org
Detector UV at 254 nm
Flow Rate 1.0 mL/min ajrconline.org
Injection Volume 1-20 µL
Temperature Ambient or controlled (e.g., 25-40°C)

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present in this compound. This includes residual solvents from the synthesis process or volatile byproducts. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for the analysis of underivatized phenols and related compounds. epa.gov

The choice of the GC column is critical, with different polarities being used to achieve the desired separation. epa.gov For complex mixtures, a dual-column/dual-detector approach can be employed to confirm the identity of the detected compounds. epa.gov For certain analyses, derivatization of the analyte may be necessary to improve its volatility and thermal stability. iosrjournals.org

Table 2: Illustrative GC Conditions for Analysis of Related Phenolic Compounds

ParameterTypical Value/Condition
Column 5% phenyl/95% methyl silicone (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) unodc.org
Carrier Gas Helium or Hydrogen unodc.org
Injector Temperature 250-280°C unodc.org
Oven Program Initial temperature hold, followed by a temperature ramp (e.g., 100°C for 5 min, then ramp to 290°C at 10°C/min) unodc.org
Detector Flame Ionization Detector (FID) epa.gov or Mass Spectrometer (MS) unodc.org

Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of this compound. ijnrd.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. researchgate.net This allows for the determination of the molecular weight of the parent compound and its impurities, providing a high degree of confidence in their identification. ajrconline.org LC-MS is particularly valuable for identifying unknown impurities and degradation products. Tandem mass spectrometry (LC-MS/MS) can provide even more structural information by fragmenting the ions and analyzing the resulting patterns. iosrjournals.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a high-resolution version of LC-MS that uses smaller column particles, resulting in faster analysis times, improved resolution, and increased sensitivity. measurlabs.com This technique is highly effective for complex sample analysis and can detect contaminants at very low levels. measurlabs.com

These hyphenated techniques are instrumental in modern analytical research, providing both qualitative and quantitative information with high specificity and sensitivity. ijnrd.org

Quantitative Analysis Methods

Quantitative analysis of this compound is essential for determining its concentration in a sample, which is critical for quality control and for use in subsequent reactions. Both HPLC and GC methods, when properly calibrated, can be used for quantitative analysis.

The principle of quantitative analysis in chromatography relies on the relationship between the peak area or peak height of the analyte and its concentration. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. oatext.com

Method validation according to ICH guidelines ensures the accuracy, precision, linearity, and sensitivity of the quantitative method. ajrconline.org This includes determining the limit of detection (LOD) and the limit of quantitation (LOQ). oatext.com For example, a developed LC-MS method for a related bromo-compound was able to quantify it at a level of 1.0 ppm. ajrconline.org

Reference Standards and Calibration in Analytical Research

The use of well-characterized reference standards is fundamental to the accuracy and reliability of any analytical measurement. A reference standard for this compound is a highly purified sample of the compound against which other samples are compared. These standards are used to confirm the identity of the analyte by comparing retention times and to construct calibration curves for quantitative analysis. google.com

Analytical standards for related brominated and chlorinated aromatic compounds are commercially available and are certified for their purity. sigmaaldrich.com When a certified reference standard is not available, one may need to be prepared in-house and thoroughly characterized using a variety of analytical techniques, including NMR and mass spectrometry, to confirm its structure and purity.

Calibration is the process of establishing the relationship between the analytical signal and the concentration of the analyte. This is typically done by preparing a series of calibration standards by accurately diluting a stock solution of the reference standard. The response of the analytical instrument to these standards is then plotted against their concentrations to generate a calibration curve. The linearity of this curve over the expected concentration range of the samples is a critical parameter in method validation. oatext.com

Future Research Directions and Outlook for 4 Bromo 3 Isopropylanisole

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing aryl halides is a key goal in green chemistry. chu.edu.cn Future research on 4-bromo-3-isopropylanisole will likely focus on moving away from traditional bromination techniques, which often use hazardous reagents and solvents, towards more sustainable alternatives.

Key areas of exploration include:

Catalyst Development : Investigating new catalysts, such as polymer-supported or nanoparticle-based systems, can lead to higher yields, improved selectivity, and easier catalyst recovery and reuse. rsc.org For instance, the use of perfluoro-tagged palladium nanoparticles has shown promise in various cross-coupling reactions of aryl halides under aerobic conditions, a methodology that could be adapted for syntheses involving this compound. rsc.org

Green Solvents and Reagents : Replacing conventional solvents with greener options like water, ionic liquids, or bio-based solvents such as anisole (B1667542) itself is a significant trend. mdpi.comnih.gov Anisole is considered a biodegradable aromatic compound that can be derived from renewable resources like lignin. mdpi.comrsc.org Similarly, employing safer methylating agents like dimethyl carbonate (DMC) in the synthesis of anisole derivatives represents a non-toxic and environmentally friendly approach. google.com

Flow Chemistry and Process Intensification : Continuous flow reactors offer superior control over reaction parameters, leading to higher efficiency and safety. Vapor-phase bromination, for example, can achieve very high yields and purity while minimizing waste, representing a scalable and efficient future direction.

MethodCatalyst/ReagentSolventKey Advantage
Catalytic BrominationNanoparticle or Polymer-Supported CatalystsGreen Solvents (e.g., Water, Anisole)High reusability, reduced waste, milder conditions. rsc.orgmdpi.com
MethoxydenitrationPhase-Transfer CatalystNonpolar Aprotic SolventHigh purity and yield from nitroaromatic precursors. acs.org
Gas-Phase CatalysisSolid-state catalystsSolvent-freeHigh energy efficiency and product purity for anisole synthesis. google.com
HDDA ReactionNone (Metal-free)DMF/WaterHigh atom economy and operational simplicity for aryl halide synthesis. chu.edu.cn

Development of Asymmetric Transformations and Stereoselective Synthesis

While this compound is an achiral molecule, it is a crucial precursor for constructing complex, chiral molecules that are often the basis for pharmaceuticals and other bioactive compounds. Future research will focus on leveraging this building block in stereoselective reactions.

Asymmetric Cross-Coupling : Developing new chiral ligands for transition-metal-catalyzed reactions (e.g., Palladium, Nickel) is a primary objective. snnu.edu.cnacs.org These reactions could enable the asymmetric arylation of various substrates using this compound, creating chiral centers with high enantioselectivity. For example, recent advances have demonstrated the successful asymmetric α-arylation of aldehydes and imides with aryl bromides. snnu.edu.cnacs.org

Synthesis of Chiral Intermediates : This compound can be used to synthesize more complex intermediates that then undergo stereoselective transformations. For instance, it could be a starting material for creating substrates for enantioselective carboamination or the synthesis of chiral imidazolidin-2-ones. nih.govnih.gov The development of methods for the stereoselective synthesis of quaternary α-amino acids, which are valuable in peptide research, often relies on cyclic ketones that could potentially be derived from precursors like this compound. nih.gov

Identification of Undiscovered Reactivity Patterns

Exploring the untapped reactivity of this compound can unlock novel synthetic pathways and molecular architectures.

C-H Activation : Direct C-H functionalization is a powerful, atom-economical strategy for forming new bonds without pre-functionalization. nih.govacs.org Future work could target the selective activation of C-H bonds on the anisole ring or the isopropyl group, bypassing the need for traditional cross-coupling at the C-Br bond. Ruthenium-catalyzed C-H arylation using visible light has shown promise for related substrates at room temperature. researchgate.net However, the electronic and steric properties of this compound might present challenges; for instance, 4-bromoanisole (B123540) has been reported to fail in certain direct arylation reactions where other aryl halides are successful, indicating a need for tailored catalyst systems. nih.gov

Photoredox and Electrochemical Catalysis : These emerging fields use light or electricity to drive chemical reactions under mild conditions. rsc.orgresearchgate.net Such methods could enable novel transformations of this compound, such as radical-based reactions or challenging cross-couplings that are not feasible with traditional thermal methods. For example, visible light-catalytic hydroxylation can convert aryl halides to phenols using water, offering a green alternative to classical methods. rsc.org

Advanced Computational Design and Materials Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental work.

Reaction Mechanism and Selectivity : DFT calculations can elucidate reaction mechanisms, rationalize observed regioselectivity, and predict the most effective catalysts for desired transformations. magtech.com.cnresearchgate.net For instance, computational studies can explain how substituents influence the energetics of C-H activation or the efficiency of cross-coupling reactions, helping to overcome experimental challenges. magtech.com.cn

Predicting Material Properties : The electronic properties of materials derived from this compound can be predicted computationally. This is particularly relevant for applications in organic electronics, where properties like HOMO-LUMO gaps, ionization potentials, and charge transport characteristics determine device performance. researchgate.netresearchgate.net Such predictions can accelerate the discovery of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational MethodApplication AreaPredicted Parameters
Density Functional Theory (DFT)Reaction OptimizationTransition state energies, activation barriers, reaction pathways. magtech.com.cn
DFT / PCM ModelReactivity PredictionIonization energy, electrophilicity, HOMO-LUMO gap, solvent effects. researchgate.net
Molecular Mechanics / DFTConformational AnalysisRotational energy barriers, stable rotamers, steric interactions. researchgate.net

Interdisciplinary Applications in Emerging Fields

The unique substitution pattern of this compound makes it a candidate for applications beyond traditional organic synthesis.

Medicinal Chemistry : As a lipophilic and sterically hindered fragment, it could be incorporated into novel drug candidates to fine-tune their pharmacological profiles. Aryl halides are common precursors in the synthesis of bioactive molecules and complex natural products. nih.govresearchgate.net

Materials Science : The compound can serve as a monomer or precursor for polymers and organic materials with tailored properties. Its derivatives could be explored for use as hole-transport materials in perovskite solar cells, following the trend of using functionalized aromatic compounds to replace less stable or more toxic alternatives. mdpi.com

Agrochemicals : Substituted anisoles and related phenolic compounds are found in various pesticides and herbicides. researchgate.net The specific structure of this compound could be explored for developing new agrochemicals with potentially improved efficacy or environmental profiles.

Environmental Impact Considerations and Sustainable Chemistry Research

Understanding the environmental fate and impact of halogenated aromatic compounds is crucial for sustainable chemical development.

Biodegradation Studies : Research is needed to determine the biodegradability of this compound. Halogenated aromatics can be persistent environmental pollutants, although some microorganisms are capable of their degradation or transformation. researchgate.netscirp.orgresearchgate.net Studies have shown that bacteria can O-methylate halogenated phenols to produce the corresponding haloanisoles, a process that affects their environmental persistence and toxicity. asm.orgnih.gov

Toxicity and Life Cycle Assessment (LCA) : A comprehensive evaluation of the toxicity of this compound and its byproducts is essential. msdvetmanual.com Furthermore, conducting a full Life Cycle Assessment for its synthesis and use, comparing it with alternative compounds, can provide a scientific basis for its classification as a "green" chemical. rsc.org Such assessments have shown that while a solvent like anisole may be less toxic, its production process can have a higher environmental impact in other categories, such as climate change, highlighting the need for a holistic view. rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-isopropylanisole, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from analogous brominated anisole derivatives. For example, electrophilic aromatic substitution (EAS) is a common approach:

  • Substrate Selection : Start with 3-isopropylanisole and introduce bromine via a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst). The isopropyl group acts as an ortho/para-directing group, favoring bromination at the para position relative to the methoxy group .
  • Regioselectivity : If competing substituents exist, use low-temperature conditions (0–5°C) to minimize side reactions, as seen in nitrated bromoanisole syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product, with purity verified by HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and isopropyl splitting patterns (δ 1.2–1.4 ppm for CH₃ groups).
    • ¹³C NMR : Confirm bromine’s electron-withdrawing effect via deshielded aromatic carbons .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 244 (C₁₀H₁₃BrO⁺) and isotopic patterns characteristic of bromine .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at 0–6°C to prevent thermal degradation, as recommended for structurally similar bromonitroanisoles .
  • Light Sensitivity : Protect from UV exposure using amber glassware, as brominated aromatics often undergo photolytic cleavage .

Advanced Research Questions

Q. How does the isopropyl substituent influence the reactivity of this compound in cross-coupling reactions?

The isopropyl group’s steric bulk can hinder coupling reactions (e.g., Suzuki-Miyaura), requiring optimized conditions:

  • Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric effects.
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids.
  • Reaction Monitoring : Track intermediates via TLC or in situ IR to adjust reaction times .

Q. What contradictions exist in reported spectral data for brominated anisoles, and how can they be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects or impurities:

  • Example : In 4-Bromo-3-nitroanisole, aromatic protons vary by 0.1–0.3 ppm between DMSO-d₆ and CDCl₃ .
  • Resolution : Always report solvent and calibration standards. Cross-validate with computational methods (e.g., DFT calculations) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Acidic Conditions : The methoxy group is susceptible to demethylation via SN2 mechanisms in strong acids (e.g., HBr/H₂SO₄), but the isopropyl group’s electron-donating nature slows this process.
  • Basic Conditions : Bromine’s electronegativity stabilizes the aromatic ring against nucleophilic attack, as observed in nitro-substituted analogs .

Q. How can regioselectivity be controlled in further functionalization of this compound?

  • Directed Ortho-Metalation (DoM) : Use LDA (Lithium Diisopropylamide) to deprotonate positions ortho to bromine, enabling introduction of electrophiles (e.g., CO₂ for carboxylation) .
  • Meta-Directing Effects : Nitration or sulfonation may favor the meta position relative to bromine, depending on reaction conditions .

Methodological Guidelines

Q. Experimental Design for Kinetic Studies of Degradation Pathways

  • Conditions : Expose this compound to UV light (λ = 300 nm) and track degradation via GC-MS.
  • Controls : Include dark controls and inert atmosphere (N₂) to isolate photolytic vs. oxidative pathways .

Q. Data Contradiction Analysis in Synthetic Yield Optimization

  • Case Study : If yields vary between 60% and 85% for the same reaction, investigate:
    • Catalyst Purity : Pd catalysts often degrade; use fresh batches.
    • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.